4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo-
Overview
Description
4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The presence of a thiazolidinone ring, which contains both sulfur and nitrogen atoms, contributes to the compound’s unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo- typically involves the cyclocondensation of appropriate aldehydes, anilines, and mercaptoacetic acid. One common method is the one-pot cyclocondensation reaction, which can be carried out in the presence of a solvent such as polyethylene glycol (PEG-400). The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diabetes, cancer, and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo- involves several molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.
Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.
Antidiabetic Activity: It acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, enhancing insulin sensitivity and glucose uptake.
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: Similar structure but with a different substituent on the phenyl ring.
Tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: Compounds with a tetrazoloquinoline moiety linked to the thiazolidinone ring.
Uniqueness
4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo- is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its methoxyethoxy group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
(5Z)-5-[[4-(2-methoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-16-6-7-17-10-4-2-9(3-5-10)8-11-12(15)14-13(18)19-11/h2-5,8H,6-7H2,1H3,(H,14,15,18)/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFTSBOBHEYHQ-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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